

4,6-Dimethoxypyridin-3-amine dihydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxypyridin-3-amine
dihydrochloride

Cat. No.: B1452310

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dimethoxypyridin-3-amine Dihydrochloride**: Structure, Properties, and Synthetic Utility

Executive Summary

This guide provides a comprehensive technical overview of **4,6-dimethoxypyridin-3-amine dihydrochloride**, a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document elucidates the molecule's core structural and physicochemical properties, explores the strategic importance of the aminopyridine scaffold in medicinal chemistry, and details its applications as a synthetic intermediate. By explaining the causality behind its use and formulation as a dihydrochloride salt, this guide serves as a practical resource for leveraging this compound in the synthesis of complex, biologically active molecules, particularly fused heterocyclic systems.

Core Molecular Profile

A thorough understanding of the molecular structure and properties is fundamental to the effective application of any chemical intermediate. This section details the essential characteristics of **4,6-dimethoxypyridin-3-amine dihydrochloride**.

Molecular Structure and Identification

4,6-Dimethoxypyridin-3-amine dihydrochloride (CAS No: 50503-42-9) is the salt form of the parent compound, 4,6-dimethoxypyridin-3-amine (CAS No: 89943-34-0).[1][2] The dihydrochloride formulation enhances the compound's stability and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.[3] The structure consists of a pyridine ring functionalized with two methoxy groups at the 4- and 6-positions and an amino group at the 3-position. The two hydrochloride equivalents protonate the two most basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group.

Caption: Molecular structure of **4,6-dimethoxypyridin-3-amine dihydrochloride**.

Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference.

Property	Value	Source
CAS Number	50503-42-9	[2]
Molecular Formula	$C_7H_{10}N_2O_2 \cdot 2HCl$ (or $C_7H_{12}Cl_2N_2O_2$)	[2]
Molecular Weight	227.09 g/mol	[2]
Appearance	Solid	[1]
Storage Conditions	Room Temperature, Sealed in Dry Conditions	[2]
Parent Compound CAS	89943-34-0 (Free Base)	[1]
Parent MW	154.17 g/mol (Free Base)	[1]

Scientific Rationale and Applications in Drug Discovery

The utility of **4,6-dimethoxypyridin-3-amine dihydrochloride** stems from the strategic importance of its core structure, the aminopyridine scaffold.

The Strategic Importance of the Aminopyridine Scaffold

Pyridine and its derivatives are among the most prevalent heterocyclic systems in pharmaceuticals, forming the core of numerous FDA-approved drugs.^[4] This is due to the pyridine ring's ability to act as a bioisostere for a phenyl ring while offering a key hydrogen bond acceptor site (the ring nitrogen), which can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties like solubility.^[4]

The introduction of an amino group creates an aminopyridine, a versatile platform for further chemical modification.^[1] The specific substitution pattern of 4,6-dimethoxypyridin-3-amine is particularly valuable:

- 3-Amino Group: Provides a primary nucleophilic site for reactions such as acylation, condensation with aldehydes/ketones to form imines, and, most importantly, participation in cyclization reactions.^[1]
- 4,6-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the basicity of the nitrogen atoms. They can also serve as handles for further modification or as key interaction points with a biological target.

Key Synthetic Applications

The primary application of 4,6-dimethoxypyridin-3-amine is as a synthon for constructing more complex molecular frameworks. Its most significant use is as a precursor for fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.^[1] These fused structures are of high interest in medicinal chemistry due to their diverse and potent biological activities, including roles as kinase inhibitors for anticancer therapies.^{[1][5]} The arrangement of the 3-amino group adjacent to the pyridine nitrogen provides an ideal geometry for annulation reactions to build the second ring.

Synthetic Strategy and Methodologies

The practical use of **4,6-dimethoxypyridin-3-amine dihydrochloride** requires an understanding of its synthesis and handling.

Rationale for Dihydrochloride Salt Formulation

As a free base, aminopyridines can be susceptible to aerial oxidation and may have limited solubility in various solvents. Converting the amine to a dihydrochloride salt provides two key advantages:

- Enhanced Stability: The protonated nitrogens are less nucleophilic and less prone to degradation, leading to a longer shelf-life and more consistent purity.
- Improved Solubility: The ionic nature of the salt often increases solubility in polar protic solvents, which can be beneficial for purification or for specific reaction setups.^[3] Before use in many organic reactions, the free base is typically liberated *in situ* by the addition of a non-nucleophilic base.

General Synthetic Workflow

The synthesis of substituted aminopyridines often relies on nucleophilic aromatic substitution (SNAr) pathways on a pre-functionalized pyridine ring. A plausible and illustrative workflow starting from a readily available polychlorinated pyridine is outlined below.

Caption: General synthetic workflow for **4,6-dimethoxypyridin-3-amine dihydrochloride**.

Example Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine

This protocol describes a representative cyclization reaction using 4,6-dimethoxypyridin-3-amine as the starting material to construct a fused heterocyclic system. This is a self-validating system where reaction progress can be monitored by TLC and the product confirmed by spectroscopic methods.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine via condensation and cyclization.

Materials:

- **4,6-Dimethoxypyridin-3-amine dihydrochloride**
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- An electrophilic cyclization partner (e.g., N,N-Dimethylformamide dimethyl acetal - DMF-DMA)

- Anhydrous solvent (e.g., Toluene or Dioxane)
- Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle, and magnetic stirrer.

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add **4,6-dimethoxypyridin-3-amine dihydrochloride** (1.0 eq).
- Solvent Addition: Add anhydrous toluene (approx. 10-20 mL per mmol of starting material) via syringe.
- In Situ Free Base Liberation: Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. The purpose of the base is to neutralize the two HCl equivalents and liberate the nucleophilic free amine. The formation of triethylamine hydrochloride salt is often observed as a white precipitate. Stir for 15-30 minutes.
- Addition of Cyclization Partner: Add DMF-DMA (1.2 eq) to the reaction mixture. This reagent will react with the primary amine to form an amidine intermediate, which is the precursor to cyclization.
- Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The high temperature provides the activation energy needed for the intramolecular cyclization to form the pyrimidine ring of the fused system.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove the precipitated triethylamine hydrochloride.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material using column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine derivative.
- Characterization: Confirm the structure of the final product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS), to validate the successful synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) must be consulted for **4,6-dimethoxypyridin-3-amine dihydrochloride**, general precautions for related aminopyridine compounds should be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- Toxicity: Many aminopyridine derivatives exhibit some level of toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

4,6-Dimethoxypyridin-3-amine dihydrochloride is a high-value synthetic intermediate whose utility is firmly grounded in the established importance of the aminopyridine scaffold in drug discovery. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex fused heterocycles with significant biological potential. The dihydrochloride salt form ensures stability and ease of handling, making it a reliable and versatile tool for medicinal chemists and researchers aiming to construct novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]
- 2. 4,6-Dimethoxypyridin-3-amine dihydrochloride - CAS:50503-42-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4,6-Dimethoxypyridin-3-amine dihydrochloride molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452310#4-6-dimethoxypyridin-3-amine-dihydrochloride-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com